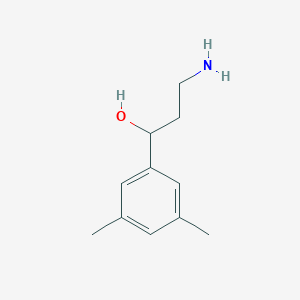

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

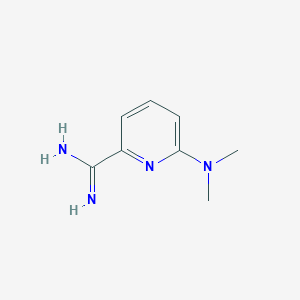

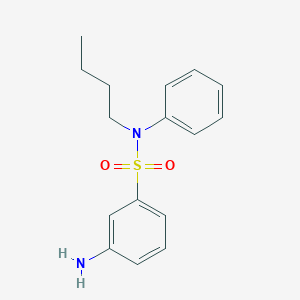

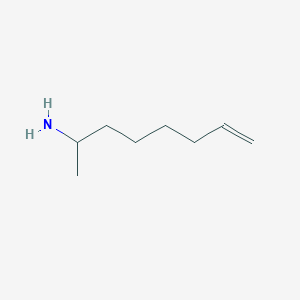

“3-Amino-1-(3,5-dimethylphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,5-dimethylphenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) with an amino group (NH2) attached to the first carbon and a 3,5-dimethylphenyl group attached to the third carbon .Scientific Research Applications

Conformational Analysis and Structural Studies

- Crystal Structures of Derivatives : The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, as characterized by X-ray diffraction analysis, provide insights into their structural properties. These studies reveal different crystallization behaviors and highlight the significance of hydrogen-bonded chains and rings in determining the crystal packing of these compounds (Nitek et al., 2020).

Applications in Dendrimer Synthesis

- Poly(Ether Imine) Dendrimers : A synthetic strategy for the construction of poly(ether imine) dendrimers using a trifunctional monomer derived from 3-amino-propan-1-ol has been developed. These dendrimers, non-toxic in nature, are highlighted for their potential in biological studies, offering a versatile platform for the development of novel biomaterials (Krishna et al., 2005).

Biocatalysis and Enzymatic Synthesis

- Synthesis of Cyclic Polyamines : An enzymatic method for synthesizing cyclic polyamines from 3-amino-propan-1-ol using horse liver alcohol dehydrogenase (HLADH) illustrates the potential of biocatalysis in creating complex organic molecules. This approach broadens the scope of substrates for HLADH and demonstrates the enzyme's versatility in synthetic organic chemistry (Cassimjee et al., 2012).

Advanced Materials and Chemistry

- Antituberculosis Agents : Phenylorganotin derivatives synthesized with bis(2,6‐dimethylphenyl)amino]benzoic acid have been evaluated as novel antituberculosis agents. These compounds exhibit promising antimycobacterial properties against Mycobacterium tuberculosis, showcasing the potential of organotin compounds in medicinal chemistry and pharmacology (Dokorou et al., 2004).

Antimicrobial Applications

- Antiseptic Properties : Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have been synthesized and tested for their antiseptic properties against bacteria and fungi. These compounds demonstrated enhanced antimicrobial efficacy compared to currently used medical antiseptics, indicating their potential application in healthcare and pharmaceuticals (Jafarov et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-1-(3,5-dimethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTBKIGVLPAKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)